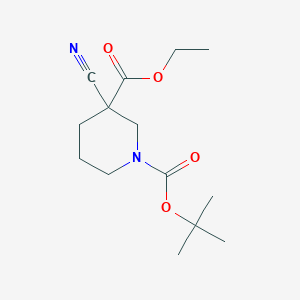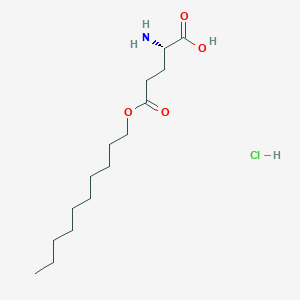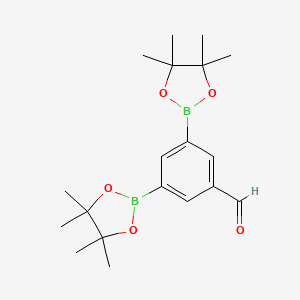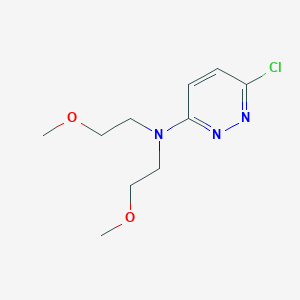
1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate is an organic compound with the molecular formula C14H23N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Reaction of piperidine with chloroacetic acid ethyl ester: This step forms 3-oxopiperidine.
Reaction of 3-oxopiperidine with tert-butyl trifluorosilane ammonium: This produces the corresponding N-BOC protected amide.
Reaction of N-BOC protected amide with dimethyl oxalate: This final step yields this compound.
Chemical Reactions Analysis
1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common reagents and conditions: Reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions are commonly used.
Scientific Research Applications
1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Industrial Applications: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but differs in the position of the oxo group.
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Properties
Molecular Formula |
C14H22N2O4 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-cyanopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-5-19-11(17)14(9-15)7-6-8-16(10-14)12(18)20-13(2,3)4/h5-8,10H2,1-4H3 |
InChI Key |
YRSVFMMCMKXBDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354325.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-ol](/img/structure/B13354329.png)
![2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile](/img/structure/B13354337.png)
![N,N-diphenyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13354345.png)
![6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354353.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B13354374.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)


![8-Azaspiro[4.5]dec-2-en-1-one](/img/structure/B13354394.png)

![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)
